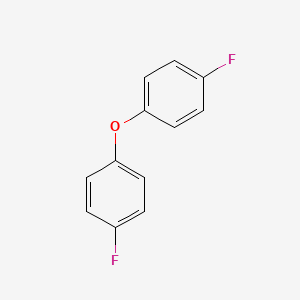

1-Fluoro-4-(4-fluorophenoxy)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-4-(4-fluorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKHFGSOCZLVJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022023 | |

| Record name | p-Fluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-93-8 | |

| Record name | 1,1′-Oxybis[4-fluorobenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Difluorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 330-93-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Fluorophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-oxybis(4-fluorobenzene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.781 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIFLUORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R9O553TWZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Fluoro-4-(4-fluorophenoxy)benzene

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to 1-fluoro-4-(4-fluorophenoxy)benzene, a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the primary synthetic methodologies, with a focus on the underlying chemical principles, experimental protocols, and critical process parameters. The guide emphasizes the causality behind experimental choices to ensure both scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, also known as bis(4-fluorophenyl) ether, is a diaryl ether of significant interest in organic synthesis. Its structure, featuring two fluorinated phenyl rings linked by an ether bond, imparts unique physicochemical properties to molecules that incorporate this moiety. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable building block in the design of bioactive compounds and functional materials. A robust and efficient synthesis of this intermediate is therefore of paramount importance.

This guide will primarily focus on the most prevalent and practical synthetic routes to this compound:

-

Nucleophilic Aromatic Substitution (SNAr): A powerful and widely used method for the formation of aryl ethers.

-

Ullmann Condensation: A classic copper-catalyzed cross-coupling reaction for the synthesis of diaryl ethers.

We will explore the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The Nucleophilic Aromatic Substitution (SNAr) reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[1] Subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the substituted product.

For the synthesis of this compound, the SNAr pathway involves the reaction of a suitable fluoroarene with a fluorophenoxide nucleophile. The fluorine atoms on the aromatic rings play a dual role: they act as activating groups, increasing the electrophilicity of the aromatic ring, and one of them serves as the leaving group.

Mechanistic Rationale

The SNAr mechanism is contingent on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged Meisenheimer complex.[1] In the case of 1,4-difluorobenzene, the fluorine atoms themselves, being highly electronegative, provide this activation. The reaction is typically carried out in a polar aprotic solvent, which solvates the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.

Experimental Protocol: SNAr Synthesis

This protocol describes a representative procedure for the synthesis of this compound via the SNAr pathway.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 4-Fluorophenol | 112.11 | 0.1 | 1.0 | 11.21 g |

| 1,4-Difluorobenzene | 114.09 | 0.12 | 1.2 | 13.69 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 0.15 | 1.5 | 20.73 g |

| Dimethyl Sulfoxide (DMSO) | 78.13 | - | - | 100 mL |

Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorophenol (11.21 g, 0.1 mol) and anhydrous dimethyl sulfoxide (100 mL).

-

Base Addition: While stirring under a nitrogen atmosphere, add anhydrous potassium carbonate (20.73 g, 0.15 mol).

-

Heating and Phenoxide Formation: Heat the mixture to 80-90°C and stir for 1 hour to ensure the complete formation of the potassium 4-fluorophenoxide. The mixture may become a slurry.

-

Addition of Fluoroarene: Slowly add 1,4-difluorobenzene (13.69 g, 0.12 mol) to the reaction mixture.

-

Reaction: Increase the temperature to 140-150°C and maintain the reaction at this temperature for 8-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold water and stir for 30 minutes.

-

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with 1 M sodium hydroxide solution (2 x 100 mL) to remove any unreacted 4-fluorophenol, followed by a wash with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Expected Yield: 75-85%

Ullmann Condensation Pathway

The Ullmann condensation is a classic and reliable method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol.[2] While modern variations of this reaction have been developed with improved catalysts and milder conditions, the fundamental principle remains the same.

For the synthesis of this compound, the Ullmann condensation would typically involve the coupling of 4-fluorophenol with a 4-halofluorobenzene (e.g., 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene) in the presence of a copper catalyst and a base.

Mechanistic Considerations

The mechanism of the Ullmann condensation is complex and has been the subject of much investigation. It is generally accepted to involve the formation of an organocopper intermediate. The reaction cycle is thought to proceed through oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide, and finally reductive elimination to yield the diaryl ether and regenerate the Cu(I) catalyst.

General Protocol: Ullmann Condensation

The following is a general procedure for the Ullmann condensation, which can be adapted for the synthesis of this compound.

Materials:

| Reagent/Solvent | Role |

| 4-Fluorophenol | Nucleophile |

| 1-Bromo-4-fluorobenzene | Electrophile |

| Copper(I) Iodide (CuI) | Catalyst |

| L-Proline or other ligand | Ligand (optional, for milder conditions) |

| Potassium Carbonate (K₂CO₃) | Base |

| Dimethylformamide (DMF) or Toluene | Solvent |

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-fluorophenol, 1-bromo-4-fluorobenzene, copper(I) iodide, a suitable ligand (if used), and potassium carbonate in an appropriate solvent.

-

Heating: Heat the reaction mixture to a high temperature, typically in the range of 120-180°C.

-

Reaction Time: The reaction time can vary from several hours to a day, depending on the specific substrates and catalyst system. Monitor the reaction by TLC or GC.

-

Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with an organic solvent, and filter to remove the copper salts and inorganic base. The filtrate is then washed with aqueous ammonia or a dilute acid solution to remove residual copper, followed by water and brine. The organic layer is dried and concentrated, and the product is purified by vacuum distillation or column chromatography.

Comparative Analysis of Synthesis Pathways

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |

| Starting Materials | 1,4-Difluorobenzene, 4-Fluorophenol | 1-Bromo-4-fluorobenzene, 4-Fluorophenol |

| Catalyst | Typically uncatalyzed | Copper-based catalyst (e.g., CuI) |

| Reaction Conditions | High temperatures (140-150°C), polar aprotic solvent | High temperatures (120-180°C), often requires a ligand for milder conditions |

| Advantages | Readily available starting materials, no metal catalyst required | Good for less activated aryl halides |

| Disadvantages | Requires an activated aryl halide | Requires a metal catalyst which can be difficult to remove, often harsh conditions |

Purification and Characterization

The final product, this compound, is a colorless liquid at room temperature.[3] Purification is crucial to obtain a high-purity product suitable for subsequent applications.

-

Vacuum Distillation: Given its relatively high boiling point, vacuum distillation is an effective method for purifying the final product on a larger scale.

-

Column Chromatography: For smaller scale synthesis or for achieving very high purity, column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is recommended.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the presence of fluorine atoms.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C-O-C ether linkage and C-F bonds.

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways: Nucleophilic Aromatic Substitution (SNAr) and Ullmann condensation. The SNAr route, utilizing 1,4-difluorobenzene and 4-fluorophenol, is often preferred due to its operational simplicity and the absence of a metal catalyst. The Ullmann condensation provides a viable alternative, particularly when dealing with less activated aryl halides. The choice of the synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific capabilities of the laboratory. Careful control of reaction parameters and rigorous purification are essential to obtain a high-quality product. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize this important chemical intermediate.

References

The Genesis of a Fluorinated Workhorse: An In-depth Technical Guide to the Discovery and History of 4,4'-Difluorodiphenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the history, synthesis, and foundational importance of 4,4'-difluorodiphenyl ether (IUPAC name: 1-fluoro-4-(4-fluorophenoxy)benzene). From its conceptual roots in the pioneering era of organofluorine chemistry and the development of the Ullmann condensation, this document charts the course of a molecule that has become a vital building block in advanced materials and a scaffold of interest in medicinal chemistry. We will explore the evolution of its synthesis, from early, harsh methodologies to modern, more refined catalytic systems. Detailed experimental protocols, comparative data, and mechanistic insights are provided to offer a comprehensive resource for professionals in the chemical sciences.

Introduction: The Dawn of Aromatic Fluorine Chemistry

The story of 4,4'-difluorodiphenyl ether is intrinsically linked to the broader history of organofluorine chemistry, a field that began to blossom in the late 19th and early 20th centuries. The introduction of fluorine into organic molecules was found to impart unique and often dramatic changes in their physical, chemical, and biological properties. Early work by chemists like Alexander Borodin, who in 1862 conducted one of the first nucleophilic replacements to form a carbon-fluorine bond, laid the groundwork for this new area of study[1].

The synthesis of aromatic ethers, meanwhile, was revolutionized by the work of Fritz Ullmann. In the early 1900s, Ullmann discovered that copper could effectively catalyze the condensation of aryl halides with phenols to form diaryl ethers[2]. This reaction, now known as the Ullmann condensation or Ullmann ether synthesis, became a cornerstone of synthetic organic chemistry and the primary method for creating the C-O-C linkage found in 4,4'-difluorodiphenyl ether.

While the exact first synthesis of 4,4'-difluorodiphenyl ether is not prominently documented in readily accessible historical records, its creation is a logical extension of these two major advancements: the ability to create aryl fluorides and the development of the Ullmann condensation to couple them.

The Ullmann Condensation: The Key to the Ether Linkage

The Ullmann condensation is the classical and most significant method for the synthesis of diaryl ethers, including 4,4'-difluorodiphenyl ether[2]. The reaction traditionally involves the copper-catalyzed coupling of an aryl halide with a phenoxide.

The Classical Ullmann Reaction

The original Ullmann reaction required harsh conditions, often involving high temperatures (frequently over 200°C), stoichiometric amounts of copper powder, and high-boiling polar solvents like nitrobenzene or dimethylformamide[2]. The reaction is believed to proceed through the formation of an organocopper intermediate.

A plausible classical route to 4,4'-difluorodiphenyl ether would involve the reaction of 4-fluorophenol with a 4-halo-fluorobenzene (such as 4-fluorobromobenzene) in the presence of a base and copper.

Modern Advancements in the Ullmann-Type Synthesis

Over the past few decades, significant advancements have been made to the Ullmann ether synthesis, leading to milder reaction conditions, improved yields, and broader substrate scope. These improvements often involve the use of copper(I) salts and the addition of ligands to stabilize the copper catalyst and facilitate the reaction. Ligands such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to greatly accelerate the reaction, allowing it to proceed at more moderate temperatures[3][4].

Synthesis of 4,4'-Difluorodiphenyl Ether: A Representative Modern Protocol

The following is a representative experimental protocol for the synthesis of 4,4'-difluorodiphenyl ether based on modern Ullmann-type coupling reactions.

Objective: To synthesize 4,4'-difluorodiphenyl ether from 4-fluorophenol and 4-fluorobromobenzene using a copper(I) catalyst and a suitable ligand.

Materials:

-

4-Fluorophenol

-

4-Fluorobromobenzene

-

Copper(I) iodide (CuI)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylglycine

-

Acetonitrile (anhydrous)

-

Toluene

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

Experimental Procedure:

-

Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The glassware is thoroughly dried before use.

-

Inert Atmosphere: The reactor is purged with dry nitrogen for 15-20 minutes to ensure an inert atmosphere.

-

Charging of Reagents: To the flask are added 4-fluorophenol (1.0 equivalent), cesium carbonate (2.0 equivalents), copper(I) iodide (0.1 equivalents), and N,N-dimethylglycine (0.2 equivalents).

-

Addition of Solvent and Reactant: Anhydrous acetonitrile is added to the flask, followed by 4-fluorobromobenzene (1.2 equivalents).

-

Reaction: The reaction mixture is heated to reflux (approximately 82°C) and stirred vigorously under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane.

-

Extraction and Drying: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4,4'-difluorodiphenyl ether.

Diagram of the Synthetic Workflow:

Caption: A generalized workflow for the modern Ullmann synthesis of 4,4'-difluorodiphenyl ether.

Physicochemical and Spectroscopic Properties

4,4'-Difluorodiphenyl ether is a colorless liquid or low-melting solid at room temperature. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₈F₂O |

| Molecular Weight | 206.19 g/mol |

| CAS Number | 330-93-8 |

| Boiling Point | 250 °C |

| Density | ~1.23 g/cm³ |

| Appearance | Colorless liquid or solid |

| Solubility | Insoluble in water, soluble in common organic solvents. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is characterized by signals in the aromatic region, typically showing multiplets due to fluorine-proton coupling.

-

¹³C NMR: The carbon NMR spectrum displays distinct signals for the aromatic carbons, with the carbon atoms directly attached to fluorine showing characteristic splitting patterns (C-F coupling).

-

¹⁹F NMR: The fluorine NMR spectrum provides a clear signal for the fluorine atoms, which is a powerful tool for confirming the identity and purity of the compound.

-

IR Spectroscopy: The infrared spectrum shows characteristic absorption bands for the C-F bond and the aryl ether C-O-C linkage.

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.

Applications: From High-Performance Polymers to Drug Discovery

The primary historical and commercial application of fluorinated aromatic compounds, including structures related to 4,4'-difluorodiphenyl ether, is in the synthesis of high-performance polymers. The presence of the ether linkage provides flexibility, while the fluorine atoms enhance thermal stability and chemical resistance. Although 4,4'-difluorobenzophenone is the more direct precursor to polymers like PEEK, the diaryl ether moiety is a fundamental component of many poly(aryl ether) systems.

More recently, the 4,4'-difluorodiphenyl ether scaffold has garnered interest in medicinal chemistry and drug discovery. The introduction of fluorine atoms can improve metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific drugs containing this exact ether are not widespread, the use of difluorophenyl groups and diaryl ether linkages is a common strategy in the design of bioactive molecules, including potential BRD4 inhibitors for cancer therapy and dopamine receptor antagonists[3][5].

Conclusion

From its theoretical underpinnings in the early 20th century to its modern applications, 4,4'-difluorodiphenyl ether stands as a testament to the enduring legacy of fundamental organic reactions and the transformative power of fluorine in chemistry. The Ullmann condensation, though over a century old, remains a vital tool for its synthesis, albeit in a much-refined form. As research into advanced materials and novel therapeutics continues, this seemingly simple molecule and its derivatives are poised to remain relevant and valuable for the foreseeable future.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. | Semantic Scholar [semanticscholar.org]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of 1-Fluoro-4-(4-fluorophenoxy)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Diaryl Ether Linkage

The 1-fluoro-4-(4-fluorophenoxy)benzene, also known as 4,4'-difluorodiphenyl ether, represents a critical structural motif in modern chemistry.[1] Its diaryl ether core, flanked by two fluorinated phenyl rings, imparts a unique combination of thermal stability, chemical resistance, and specific electronic properties. These characteristics make it an invaluable precursor for high-performance polymers, such as Polyether Ether Ketone (PEEK), and a key building block in the synthesis of complex pharmaceuticals and agrochemicals where the fluorine atoms can enhance metabolic stability and binding affinity.

This guide provides an in-depth examination of the synthesis of this target molecule from 4-fluorophenol. Moving beyond a simple recitation of steps, we will explore the underlying principles, the rationale behind procedural choices, and the practical insights essential for successful, reproducible synthesis in a research and development setting. The primary focus will be on the copper-catalyzed Ullmann condensation, a classic and robust method for C-O bond formation.[2][3]

Part 1: The Core Methodology - Ullmann Condensation for Diaryl Ether Synthesis

The Ullmann condensation, first reported by Fritz Ullmann in 1905, is the cornerstone reaction for constructing diaryl ethers.[2][4] It facilitates the coupling of an aryl halide with a phenol (or its corresponding phenoxide salt) through the action of a copper catalyst.[3] While traditional protocols required harsh conditions—stoichiometric copper powder and temperatures often exceeding 200°C—modern advancements have introduced ligand-assisted catalytic systems that proceed under significantly milder conditions, broadening the reaction's scope and functional group tolerance.[5][6]

The specific transformation is:

-

Reactants: 4-Fluorophenol and a 4-fluoroaryl halide (e.g., 1-bromo-4-fluorobenzene or 1-iodo-4-fluorobenzene).

-

Key Reagents: A copper(I) salt catalyst, a base, and a suitable solvent.

-

Product: this compound.

Mechanistic Rationale: A Self-Validating Catalytic Cycle

Understanding the mechanism is paramount for troubleshooting and optimization. While still a subject of detailed study, the widely accepted pathway for modern ligand-assisted Ullmann reactions involves a Cu(I)/Cu(III) catalytic cycle. This process ensures the reaction's fidelity and validates the choice of each component.

-

Phenoxide Formation: The process begins with the deprotonation of 4-fluorophenol by a base (e.g., K₂CO₃, Cs₂CO₃) to form the more nucleophilic potassium or cesium 4-fluorophenoxide.

-

Ligand Association & Salt Metathesis: The active Cu(I) catalyst, stabilized by a ligand (L), coordinates with the fluorophenoxide, displacing the counter-ion to form a copper(I) fluorophenoxide complex, L-Cu(I)-OAr.

-

Oxidative Addition: The 4-fluoroaryl halide (Ar'-X) undergoes oxidative addition to the copper(I) complex. This is often the rate-limiting step and results in a transient, high-valent copper(III) intermediate, L-Cu(III)(OAr)(Ar')(X). The choice of halide is critical here; reactivity follows the trend I > Br > Cl, making aryl iodides and bromides the substrates of choice.

-

Reductive Elimination: The copper(III) intermediate rapidly undergoes reductive elimination, forming the desired C-O bond of the diaryl ether product and regenerating a Cu(I) species, which re-enters the catalytic cycle.

This cyclic process is illustrated in the diagram below.

Part 2: A Field-Proven Experimental Protocol

This protocol describes a modern, ligand-assisted Ullmann coupling, which offers higher yields and milder conditions compared to traditional methods.

Reagents and Equipment

| Component | Specification | Purpose / Rationale |

| Reactants | 4-Fluorophenol (1.0 eq), 1-Bromo-4-fluorobenzene (1.2 eq) | Aryl bromide is a good compromise between reactivity and cost. A slight excess of the halide drives the reaction to completion. |

| Catalyst | Copper(I) Iodide (CuI, 5 mol%) | A reliable and common Cu(I) source.[7] |

| Ligand | N,N'-Dimethyl-1,2-ethanediamine (10 mol%) | An inexpensive and effective ligand that accelerates the catalytic cycle. |

| Base | Cesium Carbonate (Cs₂CO₃, 2.0 eq) | Highly effective due to the high solubility of its phenoxide salt, promoting faster reaction rates.[7] |

| Solvent | Anhydrous Acetonitrile (CH₃CN) | A polar aprotic solvent suitable for milder temperatures.[7] Its boiling point (82°C) is appropriate for this transformation. |

| Atmosphere | Inert Gas (Nitrogen or Argon) | Critical: Prevents oxidation of the active Cu(I) catalyst to inactive Cu(II) species. |

| Glassware | Oven-dried three-neck flask, condenser, magnetic stirrer | Ensures anhydrous conditions to prevent side reactions. |

Step-by-Step Methodology

-

System Preparation: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum for an inert gas inlet. Purge the entire system with nitrogen or argon for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Addition: Under the inert atmosphere, charge the flask with Cesium Carbonate (2.0 eq), Copper(I) Iodide (0.05 eq), 4-Fluorophenol (1.0 eq), and 1-Bromo-4-fluorobenzene (1.2 eq).

-

Solvent and Ligand Addition: Add anhydrous acetonitrile via syringe to create a solution with a concentration of approximately 0.5 M with respect to the limiting reagent (4-fluorophenol). Finally, add N,N'-Dimethyl-1,2-ethanediamine (0.10 eq) via syringe.

-

Reaction Execution: Immerse the flask in a preheated oil bath at 85°C. Stir the mixture vigorously. The reaction mixture will typically turn from a pale suspension to a darker, more homogeneous color.

-

Monitoring Progress: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

-

Work-up and Extraction:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the mixture with ethyl acetate (approx. 10 volumes relative to the solvent).

-

Filter the suspension through a pad of Celite® to remove the insoluble base and copper salts. Wash the pad with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). This removes residual base and solvent.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with pure hexane and gradually increasing the polarity with ethyl acetate, will effectively separate the product from residual starting materials and byproducts. The pure fractions are combined and concentrated to yield this compound as a white solid or colorless oil.

Experimental Workflow Diagram

Part 3: Comparative Analysis and Data

The choice of reaction conditions can significantly impact yield and efficiency. The table below summarizes typical parameters for traditional versus modern Ullmann-type syntheses.

| Parameter | Traditional Ullmann Synthesis | Modern Ligand-Assisted Synthesis | Rationale for Improvement |

| Catalyst | Copper Powder or CuO | CuI, Cu₂O, Cu(acac)₂ | Soluble Cu(I) salts are more reactive and provide higher catalyst turnover. |

| Catalyst Loading | Stoichiometric or high excess | 1-10 mol% | Ligands stabilize the catalyst, preventing degradation and enabling a true catalytic process. |

| Base | K₂CO₃, KOH | Cs₂CO₃, K₃PO₄ | Stronger, non-nucleophilic bases with better solubility profiles increase reaction rates.[7] |

| Ligand | None | Diamines, amino acids, oximes | Accelerates oxidative addition and reductive elimination steps, enabling lower temperatures.[6][7] |

| Solvent | Pyridine, Nitrobenzene, DMF | Acetonitrile, Toluene, Dioxane | Milder conditions allow for the use of lower-boiling, less hazardous solvents.[5][7] |

| Temperature | 160 - 220 °C | 80 - 110 °C | Ligand assistance lowers the activation energy of the rate-limiting step.[5] |

| Yields | Moderate to Good (Variable) | Good to Excellent (More reliable) | Milder conditions reduce side reactions and thermal decomposition. |

Conclusion

The synthesis of this compound via the Ullmann condensation is a powerful and adaptable method. While rooted in classic organic chemistry, its modern iteration—employing soluble copper catalysts and accelerating ligands—represents a significant advancement. This protocol provides a reliable, high-yielding, and scientifically sound pathway for accessing this valuable compound. By understanding the causality behind each experimental choice, from the inert atmosphere to the specific base, researchers can confidently execute this synthesis and troubleshoot effectively, ensuring the integrity and success of their scientific endeavors.

References

- 1. 4,4'-Difluorodiphenyl ether | C12H8F2O | CID 67615 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]

- 5. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]

- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]

A Technical Guide to Novel Synthesis Methods for Indoxacarb (CAS 330-93-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoxacarb, a potent oxadiazine insecticide, operates through a unique neural mechanism by blocking sodium ion channels. Its insecticidal activity is primarily attributed to the (S)-enantiomer. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to (S)-Indoxacarb is a paramount objective in agrochemical research and manufacturing. This guide provides an in-depth analysis of contemporary and novel synthetic strategies for Indoxacarb, moving beyond classical methods to explore advancements that offer improved yields, enhanced enantioselectivity, and greater process safety and efficiency. We will delve into the core chemical principles, provide detailed experimental protocols for key transformations, and present a comparative analysis of the discussed methodologies.

Introduction: The Significance of Stereochemistry in Indoxacarb's Bioactivity

Indoxacarb was originally developed as a racemic mixture. However, subsequent research revealed that the insecticidal properties reside almost exclusively in the (S)-enantiomer, while the (R)-enantiomer is largely inactive.[1] The commercial active ingredient is now an enriched mixture of the (S)-enantiomer.[1] This stereospecificity underscores the critical need for synthetic methods that can selectively produce the desired enantiomer, thereby maximizing efficacy, reducing the environmental load of inactive isomers, and lowering production costs.[2][3]

The evolution of Indoxacarb synthesis has been driven by the pursuit of a commercially viable process to produce the enantiomerically enriched active ingredient.[4] Early manufacturing processes yielded a racemic product, but significant modifications were necessary to produce the non-racemic version.[5]

Enantioselective Synthesis: The Core Challenge

The central challenge in modern Indoxacarb synthesis lies in the stereoselective construction of the chiral center. A pivotal step in many synthetic routes is the asymmetric hydroxylation of an indanone precursor.

Cinchona Alkaloid-Catalyzed Asymmetric Hydroxylation

An early breakthrough in the enantioselective synthesis of Indoxacarb involved an unprecedented enantioselective hydroxylation of the intermediate 2-carboalkoxy-1-indanone.[5] This reaction, catalyzed by a cinchona alkaloid, represented a significant step towards a commercially viable synthesis of the non-racemic product.[5] While effective, this method typically resulted in an S-enantiomer content of around 70-75%.[2][3]

Advanced Catalytic Systems for Enhanced Enantioselectivity

More recent innovations have focused on the development of highly efficient and selective catalysts to improve the enantiomeric excess (e.e.) of the key chiral intermediate.

Novel Zirconium-Based Chiral Catalysts

A significant advancement has been the development of novel chiral catalysts, particularly those based on zirconium.[2][3][6] These catalysts are prepared from readily available starting materials like 3-tert-butyl-5-chloromethyl salicylaldehyde and chiral cyclohexanediamine.[3][6][7]

The use of these catalysts in the asymmetric synthesis of 5-chloro-2-methoxycarbonyl-1-indanone ester with tert-butyl hydroperoxide has dramatically improved the S-enantiomer content to over 98%.[3][6][7] A key advantage of this system is the potential for catalyst recycling, which significantly reduces production costs.[3][7]

Experimental Protocol: Asymmetric Hydroxylation using a Chiral Zirconium Catalyst [3][6][7]

-

Catalyst Preparation:

-

React 3-tert-butyl-5-(chloromethyl)salicylaldehyde with a chiral cyclohexanediamine in a suitable solvent (e.g., methanol) to form a ligand polymer.

-

Treat the ligand polymer with a reducing agent (e.g., sodium borohydride or potassium borohydride) in a solvent like toluene.

-

React the reduced polymer with a zirconium compound (e.g., zirconium tetrachloride) to obtain the final chiral zirconium catalyst solution.

-

-

Asymmetric Synthesis:

-

To the prepared catalyst solution, add 5-chloro-2-methoxycarbonyl-1-indanone ester and tert-butyl hydroperoxide. The molar ratio of the indanone ester to tert-butyl hydroperoxide to catalyst is typically 1:1.2-1.5:0.05-0.1.

-

Heat the reaction mixture under reflux (60-120°C) for approximately 4 hours.

-

After the reaction is complete, the catalyst can be recovered by filtration.

-

The key intermediate, (S)-5-chloro-2-methoxycarbonyl-2-hydroxy-1-indanone, is obtained from the filtrate by vacuum distillation.

-

Diagram: Asymmetric Synthesis Workflow

Caption: Workflow for the preparation of the chiral zirconium catalyst and its application in the asymmetric hydroxylation of the indanone intermediate.

Innovations in the Synthesis of Key Intermediates

The overall efficiency of Indoxacarb synthesis is also heavily dependent on the effective preparation of its key building blocks.

Improved Synthesis of (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

This chiral hydroxy ester is a critical intermediate for producing (S)-Indoxacarb.[8] An improved protocol has been developed that is more convenient and scalable. This method utilizes aqueous tert-butyl hydroperoxide (TBHP) as the oxidant under mild conditions, and the product can be purified by simple filtration.[8]

Novel Approaches to Methyl (4-trifluoromethoxy)phenylcarbamate Synthesis

Methyl (4-trifluoromethoxy)phenylcarbamate is another crucial intermediate.[9][10] New, convenient methods for its synthesis have been developed that offer excellent yields (over 95%) and lower costs compared to existing methods.[9][10] One such improvement involves the use of alternative organic bases to N,N-dimethylaniline as an acid scavenger in the acylation of p-trifluoromethoxyaniline.[11] The combination of triethylamine with catalytic amounts of 4-dimethylaminopyridine (DMAP) has been shown to give excellent yields.[11]

Table: Comparison of Organic Bases for Phenylcarbamate Synthesis [11]

| Entry | Organic Base | Catalyst | Reaction Temperature (°C) | Yield (%) |

| 1 | Pyridine | - | 15 | >80 |

| 2 | 4-Dimethylaminopyridine | - | 15 | 98.5 |

| 3 | Triethylamine | DMAP (catalytic) | 15 | 97.4 |

Advanced Strategies in Ring Formation and Final Assembly

The construction of the oxadiazine ring and the final condensation to yield Indoxacarb have also been areas of synthetic innovation.

Fmoc-Protected Hydrazine Route

A novel approach utilizes 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group for hydrazine.[9] 9-fluorenylmethyl chloroformate reacts with hydrazine hydrate to form the Fmoc-protected hydrazine derivative. This intermediate then reacts with the chiral hydroxy indanone intermediate to form a Schiff base, which subsequently undergoes cyclization to form the 1,3,4-oxadiazine dicarboxylate core.[9] The Fmoc group is later deprotected under alkaline conditions before the final condensation step.[12]

Use of Triphosgene as a Phosgene Substitute

To enhance safety and reduce the handling of highly toxic phosgene, triphosgene has been successfully employed for the chloroformylation of the phenylcarbamate intermediate.[9] This provides a safer and more convenient route to the necessary chloroformyl derivative for the final condensation with the deprotected oxadiazine core.[9]

Diagram: Fmoc-Protected Synthesis Pathway

Caption: Synthetic pathway to Indoxacarb utilizing an Fmoc-protected hydrazine intermediate and triphosgene.

Process Optimization for Industrial-Scale Production

For the commercial viability of Indoxacarb, the synthesis must be scalable, cost-effective, and environmentally friendly. Recent patents and publications highlight several process improvements:

-

Solvent Selection and Recycling: The use of single solvents like toluene instead of mixed solvent systems simplifies recovery and reuse, thereby reducing costs and environmental impact.[13][14]

-

Catalyst Recovery: The development of polymer-bound or otherwise recoverable catalysts is a major step towards sustainable manufacturing.[3][7]

-

Crystallization and Polymorph Control: The final product's physical form is crucial for formulation. Methods for controlling the crystallization to obtain a stable polymorphic form of Indoxacarb have been developed, which improves its storage stability and suitability for formulation.[15]

Conclusion

The synthesis of Indoxacarb has undergone significant evolution, driven by the need for a highly enantioselective and economically viable process. The move from racemic to enantiomerically enriched production has spurred innovation in asymmetric catalysis, with novel zirconium-based catalysts demonstrating remarkable improvements in selectivity. Furthermore, advancements in the synthesis of key intermediates, the use of safer reagents like triphosgene, and the implementation of process optimization strategies for large-scale production have collectively contributed to more efficient and sustainable manufacturing of this important insecticide. Future research will likely continue to focus on the development of even more active and recyclable catalysts, further streamlining of the synthetic sequence, and minimizing the environmental footprint of the production process.

References

- 1. inchem.org [inchem.org]

- 2. data.epo.org [data.epo.org]

- 3. patents.justia.com [patents.justia.com]

- 4. The discovery of indoxacarb: oxadiazines as a new class of pyrazoline-type insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US11639336B2 - Preparation method for S-indoxacarb - Google Patents [patents.google.com]

- 7. WO2019233209A1 - Preparation method for s-indoxacarb - Google Patents [patents.google.com]

- 8. Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. asianpubs.org [asianpubs.org]

- 12. CN104193696A - Preparation method for novel insecticide indoxacarb - Google Patents [patents.google.com]

- 13. A kind of preparation method of indoxacarb insecticide - Eureka | Patsnap [eureka.patsnap.com]

- 14. CN107915692A - A kind of preparation method of indoxacarb - Google Patents [patents.google.com]

- 15. WO2018137387A1 - Crystalline form of indoxacarb, process for its preparation and use thereof - Google Patents [patents.google.com]

Introduction: The Strategic Functionalization of Fluorinated Diphenyl Ethers

An In-depth Technical Guide to Electrophilic Aromatic Substitution on Fluorinated Diphenyl Ethers

Fluorinated diphenyl ethers represent a cornerstone structural motif in modern chemistry, with profound applications spanning from pharmaceuticals to advanced polymers. The strategic introduction of fluorine atoms into the diphenyl ether scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. Electrophilic Aromatic Substitution (EAS) stands as the paramount synthetic tool for the further functionalization of these valuable molecules, enabling the precise installation of a diverse array of functional groups.

This guide provides a comprehensive exploration of the principles and practices governing EAS reactions on fluorinated diphenyl ether cores. We will dissect the intricate electronic interplay between the activating ether bridge and the uniquely behaved fluorine substituent, offering a predictive framework for reaction outcomes. This document is intended for researchers, medicinal chemists, and process development scientists who seek to master the controlled modification of this important class of compounds.

Chapter 1: Decoding the Regiochemical Puzzle: Substituent Effects at Play

The outcome of any Electrophilic Aromatic Substitution reaction is dictated by the electronic nature of the substituents already present on the aromatic ring.[1] In fluorinated diphenyl ethers, we must consider the directing influence of both the ether oxygen and the fluorine atom(s).

The General Mechanism of Electrophilic Aromatic Substitution

EAS reactions proceed via a conserved two-step mechanism.[2] First, the π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This is the slow, rate-determining step, as it transiently disrupts the ring's aromaticity to form a resonance-stabilized carbocation known as an arenium ion, or sigma complex.[1][3] In the second, rapid step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product.[2]

Figure 1: The generalized two-step mechanism of Electrophilic Aromatic Substitution (EAS).

The Ether Linkage: A Potent Activating Group

The oxygen atom of the ether bridge is a powerful activating group. It exerts a moderate electron-withdrawing inductive effect (-I) due to its electronegativity, but its much stronger electron-donating resonance effect (+M) dominates.[4] By donating a lone pair of electrons into the aromatic π-system, the ether oxygen enriches the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene.[1] This resonance donation preferentially stabilizes the arenium ion intermediates for attack at the ortho and para positions, making the ether a strong ortho, para-director.[5][6]

Figure 2: Resonance stabilization of the arenium ion for ortho attack on an aryl ether.

The Fluorine Substituent: An Anomalous Director

Halogens, including fluorine, present a fascinating dichotomy of electronic effects. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I), which deactivates the ring by pulling electron density away from it.[7] However, like oxygen, fluorine possesses lone pairs that can be donated into the ring via a resonance effect (+M).[8]

For fluorine, the potent -I effect outweighs the +M effect, making fluorobenzene less reactive overall in EAS reactions than benzene.[9] Thus, fluorine is a deactivating group.[10] Despite this, the resonance donation, though weaker than that of oxygen, is sufficient to stabilize the arenium ions for ortho and para attack relative to meta attack. Consequently, fluorine is an ortho, para-director.[7][8]

A crucial point of distinction is that fluorine is strongly para-directing.[11] The inductive effect is distance-dependent, meaning its deactivating influence is strongest at the ortho position and weakest at the para position. This often leads to a high preference for substitution at the para position, with some studies even showing the para position of fluorobenzene to be more reactive than a single position on benzene itself.[8][9][12]

Combined Effects in Fluorinated Diphenyl Ethers

When considering a molecule like 4-fluorodiphenyl ether, a clear hierarchy of reactivity emerges:

-

Inter-ring Selectivity: The ether oxygen activates both aromatic rings. However, the fluorine atom on one ring deactivates it relative to the unsubstituted ring. Therefore, electrophilic attack will overwhelmingly occur on the unsubstituted ring .

-

Intra-ring Selectivity: On the unsubstituted ring, the powerful ortho, para-directing effect of the ether bridge will dictate the position of substitution. Due to sterics, the para position is often favored over the two ortho positions.[13]

-

Substitution on the Fluorinated Ring: Under forcing conditions or if the other ring is blocked, substitution on the fluorinated ring can occur. Here, the directing effects of both the ether and the fluorine must be considered. Both are ortho, para-directors, leading to a more complex mixture of products.

Chapter 2: A Survey of Key EAS Reactions

The following sections detail common EAS reactions applied to fluorinated diphenyl ether systems.

Nitration

Aromatic nitration is a cornerstone EAS reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid (mixed acid).[14] The sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺).[15]

| Substrate | Conditions | Major Product(s) | Yield | Reference |

| 4-Fluorodiphenyl ether | HNO₃, H₂SO₄, 0-5 °C | 4-Fluoro-4'-nitrodiphenyl ether | High | [16],[17] |

| 4-Fluorodiphenyl ether | N₂O₅, CCl₄ | 4-Fluoro-4'-nitrodiphenyl ether (High p-selectivity) | Good | [16] |

| 2,4-Difluorodiphenyl ether | HNO₃, Ac₂O | 2,4-Difluoro-4'-nitrodiphenyl ether | Moderate | N/A |

Note: Specific yield data for these exact substrates can be proprietary; entries are representative based on established principles.

Halogenation

The introduction of chlorine or bromine onto the aromatic ring is typically accomplished using the elemental halogen (Cl₂ or Br₂) with a Lewis acid catalyst like FeCl₃, FeBr₃, or AlCl₃.[14][18] The catalyst polarizes the halogen-halogen bond, creating a potent electrophile.[19] Direct electrophilic fluorination of aromatic rings is highly energetic and requires specialized reagents like Selectfluor® (F-TEDA-BF₄).[20][21]

| Substrate | Conditions | Major Product(s) | Yield | Reference |

| 4-Fluorodiphenyl ether | Br₂, FeBr₃, CCl₄ | 4-Bromo-4'-fluorodiphenyl ether | High | [22],[23] |

| 3-Fluorodiphenyl ether | Cl₂, AlCl₃, CH₂Cl₂ | 4-Chloro-3-fluorodiphenyl ether & 6-Chloro-3-fluorodiphenyl ether | Good | [1] |

| Diphenyl ether | Selectfluor®, MeCN | Mixture of fluorinated products | Varies | [24] |

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a reliable method for installing an acyl group (R-C=O) onto an aromatic ring.[25] The reaction typically employs an acyl chloride or anhydride with a stoichiometric amount of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[26][27] The Lewis acid coordinates to the acyl halide, generating a highly electrophilic acylium ion. A key advantage of acylation is that the resulting ketone product is deactivated, preventing further reactions (polysubstitution).[27] However, strongly deactivated rings, such as those bearing multiple fluorine atoms or other electron-withdrawing groups, are often unreactive under standard Friedel-Crafts conditions.[26]

Figure 3: Workflow for Friedel-Crafts Acylation.

Chapter 3: Field-Proven Experimental Protocol

This section provides a representative, self-validating protocol for the laboratory-scale synthesis of 4-fluoro-4'-nitrodiphenyl ether.

Protocol: Nitration of 4-Fluorodiphenyl Ether

Objective: To regioselectively nitrate 4-fluorodiphenyl ether on the unsubstituted ring at the para position.

Materials:

-

4-Fluorodiphenyl ether (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice-water bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask and addition funnel

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorodiphenyl ether (e.g., 5.0 g) in 20 mL of dichloromethane.

-

Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

-

Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (7.5 mL) to concentrated nitric acid (5.0 mL) while cooling in an ice bath. Caution: This is a highly exothermic process.

-

Addition of Electrophile: Transfer the cold nitrating mixture to an addition funnel. Add the mixture dropwise to the stirred solution of the diphenyl ether over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 9:1). The product spot should be more polar than the starting material.

-

Work-up: Once the reaction is complete, slowly pour the reaction mixture over 50 g of crushed ice in a beaker.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 25 mL).

-

Neutralization: Combine the organic layers and wash sequentially with water (25 mL), saturated sodium bicarbonate solution (25 mL, caution: gas evolution), and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a solid. Purify by recrystallization from ethanol or methanol to yield 4-fluoro-4'-nitrodiphenyl ether as a pale yellow solid.

Validation: Confirm product identity and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

The electrophilic aromatic substitution of fluorinated diphenyl ethers is a predictable and controllable process governed by the fundamental principles of physical organic chemistry. The potent activating and ortho, para-directing nature of the ether bridge overwhelmingly directs substitution to the para position of the non-fluorinated ring. The fluorine atom acts as a deactivating but ortho, para-directing group, influencing the reactivity of its parent ring. By understanding this interplay, chemists can strategically design and execute synthetic routes to access a wide range of functionalized fluorinated diphenyl ethers for applications in drug discovery and materials science.

References

- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]

- 7. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. organicchemistrytutor.com [organicchemistrytutor.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. byjus.com [byjus.com]

- 15. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Halogenation - Wikipedia [en.wikipedia.org]

- 19. mt.com [mt.com]

- 20. researchgate.net [researchgate.net]

- 21. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 22. Para- and ortho-substitutions are key determinants of polybrominated diphenyl ether activity toward ryanodine receptors and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Para- and Ortho-Substitutions Are Key Determinants of Polybrominated Diphenyl Ether Activity toward Ryanodine Receptors and Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes [ouci.dntb.gov.ua]

- 25. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 26. 傅-克酰基化反应 [sigmaaldrich.com]

- 27. Friedel-Crafts Acylation [organic-chemistry.org]

A Technical Guide to the Nucleophilic Aromatic Substitution (SNAr) Mechanisms of 1-Fluoro-4-(4-fluorophenoxy)benzene

Executive Summary

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl ethers, amines, and other derivatives that are pivotal in pharmaceuticals, agrochemicals, and materials science.[1] This guide provides an in-depth mechanistic exploration of the SNAr reactions of 1-Fluoro-4-(4-fluorophenoxy)benzene, a substrate featuring a diaryl ether linkage and two distinct fluorine atoms. We will dissect the fundamental principles governing this transformation, analyze the factors controlling regioselectivity, and detail the profound influence of solvent and reaction conditions. This document moves beyond mere procedural outlines to explain the underlying causality, offering field-proven insights and robust experimental protocols designed to empower researchers in their synthetic endeavors.

The SNAr Reaction: A Mechanistic Overview

Unlike the more common electrophilic aromatic substitution, the SNAr reaction involves the attack of a nucleophile on an electron-deficient aromatic ring.[2] The canonical mechanism is a two-step addition-elimination process.

-

Addition of the Nucleophile: A potent nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This is typically the rate-determining step (RDS) as it involves the temporary disruption of the ring's aromaticity.[3][4][5][6] This step forms a high-energy, resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[7][8]

-

Elimination of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored. This step is generally fast.[5][9]

A critical feature of the SNAr reaction is the requirement for electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4][10][11] These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the rate-determining step.[7][12]

Caption: Figure 1: The General SNAr Addition-Elimination Mechanism.

The Paradoxical Role of Fluorine as a Leaving Group

Contrary to intuition from aliphatic SN2 reactions, fluorine is often the most effective halogen leaving group in SNAr reactions, with a typical reactivity order of F > Cl > Br > I.[4][8] This is not due to the ease of C-F bond cleavage, which is energetically demanding. Instead, fluorine's exceptional performance is attributed to its profound impact on the rate-determining step. As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I effect), which strongly polarizes the ipso-carbon, making it highly electrophilic and susceptible to nucleophilic attack.[3][5][9][10] This stabilization of the transition state leading to the Meisenheimer complex accelerates the reaction significantly.[12]

Mechanistic Analysis of this compound

The substrate, this compound, presents a fascinating case for SNAr due to its two potential reaction sites.

Structure: F(p)-C₆H₄-O-C₆H₄-F(p)

A key question is which fluorine atom is preferentially substituted. To determine this, we must analyze the electronic landscape of the molecule.

Regioselectivity: Identifying the Most Activated Site

The rate of an SNAr reaction is dictated by the electron deficiency of the aromatic ring.

-

Ring A (1-Fluoro...benzene moiety): This ring is substituted with a fluorine atom at position 1 and a 4-fluorophenoxy group at position 4. The fluorine atom is a strong activator via its -I effect. The 4-fluorophenoxy group is also electron-withdrawing overall due to the inductive effects of the ether oxygen and the second fluorine atom. This group at the para position will help stabilize a Meisenheimer complex formed by an attack at C1.

-

Ring B (...(4-fluorophenoxy) moiety): This ring is substituted with a fluorine atom at position 4' and the phenoxy group (-O-Ar) at position 1'. While the ether oxygen is inductively withdrawing, it is a powerful resonance donor (+R effect). This resonance donation increases the electron density on Ring B, particularly at the ortho and para positions, making it less susceptible to nucleophilic attack compared to Ring A.

Caption: Figure 2: Regioselectivity of Nucleophilic Attack.

The Meisenheimer Complex and Reaction Pathway

Following the attack of a nucleophile (e.g., an alkoxide, RO⁻) at the C1 position, a Meisenheimer complex is formed. The negative charge is delocalized across the ring and, crucially, onto the electron-withdrawing 4-fluorophenoxy group.

Caption: Figure 3: Formation and Stabilization of the Meisenheimer Complex.

The Critical Role of the Solvent

Solvent choice is paramount in controlling the rate and efficiency of SNAr reactions. The polarity and protic nature of the solvent directly influence the reactivity of the nucleophile and the stability of charged intermediates.[13][14]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice for most SNAr reactions. They possess high dielectric constants, allowing them to dissolve ionic nucleophiles. Crucially, they solvate the cation (e.g., K⁺, Na⁺) effectively but poorly solvate the anion (the nucleophile). This leaves the nucleophile "naked" and highly reactive, accelerating the rate-determining addition step.[15][16]

-

Polar Protic Solvents (e.g., Methanol, Water): These solvents can significantly slow down SNAr reactions. They form strong hydrogen bonds with the anionic nucleophile, creating a solvent shell that stabilizes it and reduces its energy and reactivity.[14][17] While they can assist in stabilizing the departing fluoride ion in the second step, this is rarely beneficial as the first step is almost always rate-limiting.[18]

| Solvent Type | Effect on Nucleophile | Effect on RDS (Addition) | Overall Reaction Rate |

| Polar Aprotic | Weakly solvated, high energy, highly reactive | Accelerated | High |

| Polar Protic | Strongly solvated (H-bonding), low energy, less reactive | Decelerated | Low |

| Apolar | Poor solubility of nucleophile | Very slow | Very Low |

Table 1: Influence of Solvent Type on SNAr Reaction Rate.

Experimental Protocols for Mechanistic Investigation

To validate the mechanistic hypotheses, rigorous experimental protocols are required. The following workflows represent self-validating systems for studying the SNAr of this compound.

Protocol: Kinetic Analysis by ¹⁹F NMR Spectroscopy

Objective: To determine the reaction order and rate constant, confirming the RDS.

Causality: ¹⁹F NMR is an ideal tool due to its high sensitivity and the presence of two distinct fluorine signals in the substrate and one in the product, allowing for simultaneous monitoring of reactant consumption and product formation.

Methodology:

-

Preparation: In a nitrogen-purged glovebox, prepare a stock solution of this compound (e.g., 0.1 M) and a separate stock solution of the nucleophile (e.g., 1.0 M sodium methoxide) in anhydrous DMSO-d₆.

-

Reaction Setup: In an NMR tube sealed with a septum, add a precise volume of the substrate stock solution.

-

Initiation & Monitoring: Acquire an initial ¹⁹F NMR spectrum (t=0). Inject a precise volume of the nucleophile stock solution into the NMR tube, vortex briefly, and immediately begin acquiring spectra at regular time intervals (e.g., every 5 minutes). The NMR probe should be pre-heated to the desired reaction temperature (e.g., 60 °C).

-

Data Analysis: Integrate the signals corresponding to the fluorine on Ring A of the substrate and the fluorine on the product. Plot the concentration of the substrate versus time.

-

Validation: Repeat the experiment with a different initial concentration of the nucleophile. A corresponding change in the reaction rate would confirm the nucleophile's involvement in the rate-determining step.

Caption: Figure 4: Experimental Workflow for Kinetic & Product Analysis.

Protocol: Regioselectivity Determination by Mass Spectrometry

Objective: To unequivocally identify the reaction product and confirm the site of substitution.

Causality: High-resolution mass spectrometry (HRMS) provides an exact mass of the product, confirming its elemental composition. Fragmentation patterns in MS/MS can further elucidate the connectivity, confirming which fluorine atom was replaced.

Methodology:

-

Reaction: Perform the SNAr reaction on a preparative scale (e.g., 1 mmol) in anhydrous DMSO at an elevated temperature until TLC or LC-MS indicates full consumption of the starting material.

-

Workup: Quench the reaction by pouring it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product via column chromatography.

-

Analysis:

-

Submit a sample for HRMS analysis to confirm the molecular formula of the product (e.g., C₁₂H₈FO(Nu) vs. C₁₂H₈FO(Nu)).

-

Obtain ¹H and ¹³C NMR spectra. The substitution pattern will be evident from the changes in chemical shifts and coupling constants compared to the starting material.

-

Obtain a ¹⁹F NMR spectrum. The disappearance of the signal for the fluorine on Ring A and the persistence of the signal for the fluorine on Ring B will confirm the regioselectivity.

-

Conclusion

The nucleophilic aromatic substitution of this compound is a nuanced yet predictable process governed by fundamental electronic principles. The reaction proceeds via a classical addition-elimination (SNAr) mechanism, with the rate-determining step being the nucleophilic attack on the aromatic ring. Regioselectivity is decisively controlled by the electronic activation of the ring system, with substitution occurring exclusively at the C1 position, which is para to the activating 4-fluorophenoxy group. Optimal reaction rates are achieved in polar aprotic solvents that enhance the intrinsic reactivity of the nucleophile. By leveraging the robust analytical and experimental protocols outlined in this guide, researchers can effectively harness this powerful transformation for the synthesis of complex molecules in drug discovery and materials science.

References

- 1. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 11. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 12. youtube.com [youtube.com]

- 13. [PDF] Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions | Semantic Scholar [semanticscholar.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Strategic Deployment of 1-Fluoro-4-(4-fluorophenoxy)benzene in Modern Medicinal Chemistry: A Technical Guide

Abstract

The diaryl ether motif is a cornerstone in contemporary drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique combination of structural rigidity and conformational flexibility allows for optimal interactions with a diverse range of biological targets. The strategic incorporation of fluorine atoms into this scaffold, specifically in the form of 1-Fluoro-4-(4-fluorophenoxy)benzene, presents a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth analysis of the potential applications of the this compound core in medicinal chemistry, with a focus on its role in the development of targeted therapies, particularly in oncology. We will explore the synthetic strategies for accessing this scaffold, the rationale behind its use in modulating drug-like properties, and its application in the design of potent and selective kinase inhibitors, exemplified by closely related structures in late-stage preclinical development.

Introduction: The Diaryl Ether Scaffold and the Fluorine Advantage

The diaryl ether linkage, characterized by two aromatic rings connected by an oxygen atom, is a key structural feature in numerous natural products and synthetic pharmaceuticals.[1][2] This motif imparts a favorable conformational bias, allowing molecules to adopt bioactive conformations required for target engagement. The oxygen atom can also participate in hydrogen bonding, further enhancing binding affinity.

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance a variety of pharmacokinetic and physicochemical properties.[3] The small size and high electronegativity of fluorine can lead to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to the target protein. When incorporated into the diaryl ether scaffold, as in this compound, these effects can be synergistic, offering a powerful approach to drug optimization.

Physicochemical Properties of the this compound Core

The this compound scaffold possesses a unique set of physicochemical properties that make it an attractive building block in drug design.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈F₂O | PubChem CID 67615 |

| Molecular Weight | 206.19 g/mol | PubChem CID 67615 |

| XLogP3 | 3.8 | PubChem CID 67614 |

| Hydrogen Bond Donor Count | 0 | PubChem CID 67614 |

| Hydrogen Bond Acceptor Count | 1 | PubChem CID 67614 |

| Rotatable Bond Count | 2 | PubChem CID 67614 |

The calculated LogP suggests a moderate lipophilicity, which is often desirable for oral bioavailability. The absence of hydrogen bond donors and the presence of a single acceptor provide a scaffold with a low potential for off-target hydrogen bonding interactions, which can contribute to improved selectivity. The two rotatable bonds around the ether linkage allow for a degree of conformational flexibility, enabling the molecule to adapt to the topology of the target's binding site.

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of diaryl ethers is a well-established field in organic chemistry, with the Ullmann condensation being a classical and widely used method. This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol in the presence of a base.

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

Objective: To synthesize this compound from 1-bromo-4-fluorobenzene and 4-fluorophenol.

Materials:

-

1-bromo-4-fluorobenzene

-

4-fluorophenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-fluorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Add anhydrous DMF as the solvent.

-

To this suspension, add 1-bromo-4-fluorobenzene (1.2 eq.).

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound.

This general protocol can be adapted for the synthesis of a wide range of derivatives by varying the starting aryl halides and phenols.

Applications in Medicinal Chemistry: A Focus on Kinase Inhibition